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Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge

to global public health. In the quest for novel therapeutic agents, the benzoxaborole class of

compounds has emerged as a promising avenue. This whitepaper provides an in-depth

technical overview of (R)-DS86760016, a novel benzoxaborole leucyl-tRNA synthetase

(LeuRS) inhibitor. (R)-DS86760016 demonstrates potent activity against a range of clinically

important Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and

Pseudomonas aeruginosa, and exhibits a promising profile with an improved pharmacokinetic

and reduced resistance potential compared to its predecessors. This document details the

mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic

properties, and relevant experimental methodologies for (R)-DS86760016, offering a

comprehensive resource for the scientific community.

Introduction: The Benzoxaborole Frontier
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered

significant attention for their diverse biological activities.[1][2][3] Their unique chemical

structure, featuring a highly electrophilic boron atom, allows for reversible covalent interactions

with biological targets.[1] This has led to the development of benzoxaborole-based drugs for

various applications, including antifungal and antimalarial agents.[1][4][5] A key antibacterial
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target for this class is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.

[1][2][6] By inhibiting LeuRS, benzoxaboroles effectively halt bacterial growth.[5][6]

(R)-DS86760016 is a next-generation benzoxaborole developed to address the limitations of

earlier compounds, such as GSK2251052, which faced challenges with the rapid emergence of

resistance in clinical trials.[7][8][9] (R)-DS86760016 has been engineered to possess an

improved pharmacokinetic profile and a lower propensity for resistance development, making it

a promising candidate for the treatment of serious Gram-negative infections.[7][8]

Mechanism of Action: Targeting Protein Synthesis
(R)-DS86760016 exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase

(LeuRS), a vital enzyme responsible for attaching leucine to its cognate tRNA during protein

synthesis.[7][8][10] This inhibition occurs through a novel "oxaborole tRNA-trapping"

mechanism.[6][7] The boron atom of the benzoxaborole forms a stable adduct with the 2'- and

3'-hydroxyl groups of the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS

enzyme.[2][3] This effectively traps the tRNA in the editing domain, preventing the catalytic

cycle of aminoacylation and halting protein synthesis, which ultimately leads to bacterial growth

arrest.[6][7][11] Due to this unique mechanism of action, (R)-DS86760016 does not exhibit

cross-resistance with existing classes of antibiotics.[7]
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Figure 1: Mechanism of action of (R)-DS86760016.

In Vitro Activity
(R)-DS86760016 demonstrates potent and selective activity against a range of Gram-negative

bacteria, while being largely inactive against Gram-positive bacteria.[7] This selective spectrum

minimizes the risk of resistance development in Gram-positive organisms.[7]

Enzyme Inhibitory Activity
The compound effectively inhibits LeuRS enzymes from various Gram-negative pathogens.
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Enzyme Source
(R)-DS86760016

IC50 (µM)

GSK2251052 IC50

(µM)

Cell Line (CHO)

GI50 (µM)

Escherichia coli 0.38[11] 0.31[11] >1,000[11]

Pseudomonas

aeruginosa
0.62[11] - >1,000[11]

Acinetobacter

baumannii
0.16[11] - >1,000[11]

Table 1: Inhibitory

activity of (R)-

DS86760016 against

bacterial LeuRS and a

mammalian cell line.

Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of (R)-DS86760016 against various Gram-

negative clinical isolates highlight its potent antibacterial activity.

Organism
Number of

Isolates
MIC50 (µg/mL) MIC90 (µg/mL)

MIC Range

(µg/mL)

Pseudomonas

aeruginosa
- 1[9] 2[9] -

Escherichia coli - - - 0.25 - 2[7]

Klebsiella

pneumoniae
- - - 0.25 - 2[7]

Table 2: In vitro

activity of (R)-

DS86760016

against Gram-

negative

bacteria.
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(R)-DS86760016 shows superior activity against MDR pathogens when compared to current

therapeutic agents like tobramycin, ceftazidime, meropenem, and ciprofloxacin.[7] It is also

active against isolates harboring extended-spectrum beta-lactamases (ESBLs),

carbapenemases (KPC, IMP, VIM), and those exhibiting fluoroquinolone and aminoglycoside

resistance.[9][11]

Anti-biofilm Activity
(R)-DS86760016 has demonstrated potent activity against in vitro biofilms of P. aeruginosa.[9]

[12]

Organism
Biofilm Inhibitory Concentration (BIC50)

(µg/mL)

P. aeruginosa 1594965 4[9][12]

P. aeruginosa ATCC 700829 4[9][12]

Table 3: Anti-biofilm activity of (R)-DS86760016.

Pharmacokinetics and Pharmacodynamics
(R)-DS86760016 exhibits an improved pharmacokinetic profile compared to its predecessor,

GSK2251052, characterized by lower plasma clearance, a longer plasma half-life, and higher

renal excretion in multiple animal species.[7][8][11] These properties are advantageous for

treating urinary tract infections (UTIs).
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Parameter (R)-DS86760016 GSK2251052 Species

Plasma Clearance Lower[7][8][11] Higher
Mice, Rats, Monkeys,

Dogs[7][8][11]

Plasma Half-life Longer[7][8][11] Shorter
Mice, Rats, Monkeys,

Dogs[7][8][11]

Renal Excretion Higher[7][8][11] Lower
Mice, Rats, Monkeys,

Dogs[7][8][11]

Table 4: Comparative

pharmacokinetic

parameters of (R)-

DS86760016 and

GSK2251052.

The key pharmacodynamic parameter for antibiotics like (R)-DS86760016 is the ratio of the

area under the concentration-time curve to the MIC (AUC/MIC).[13][14] For bacteriostatic

agents, maintaining drug concentrations above the MIC is crucial for efficacy.

In Vivo Efficacy
The efficacy of (R)-DS86760016 has been demonstrated in murine infection models,

particularly for urinary tract infections.

Murine Catheter-Associated Urinary Tract Infection
(CAUTI) Model
In a murine CAUTI model infected with P. aeruginosa, treatment with (R)-DS86760016 resulted

in a significant reduction in bacterial counts in the kidney, bladder, and on the catheter itself,

without the development of resistance.[9][12][15]
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Treatment

Group
Dose

Log Reduction

in Bacterial

Counts (Kidney)

Log Reduction

in Bacterial

Counts

(Bladder)

Log Reduction

in Bacterial

Counts

(Catheter)

(R)-DS86760016 220 mg/kg, q.i.d. 2.4[9] 2.3[9] 1.6[9]

(R)-DS86760016 30 mg/kg, q.i.d. 2.2[9] 1.2[9] -

Table 5: Efficacy

of (R)-

DS86760016 in a

murine CAUTI

model.

Resistance Profile
A significant advantage of (R)-DS86760016 is its lower propensity for resistance development

compared to GSK2251052.[7][8]

Mutant Prevention Concentration (MPC): (R)-DS86760016 exhibits lower MPCs against P.

aeruginosa than GSK2251052.[7][8][9]

Frequency of Spontaneous Resistance: The frequency of spontaneous resistance to (R)-
DS86760016 is comparable to or lower than that of other antibiotics.[11]

In Vivo Resistance: In murine UTI models, no resistant bacteria were observed at doses that

maintained urinary concentrations above the MPC.[7][8] In contrast, treatment with

GSK2251052 led to the emergence of resistant mutants.[7]

Resistance to (R)-DS86760016, when it does occur, is associated with single amino acid

changes in the editing site of the LeuRS gene.[7][11] Importantly, these mutants do not show

cross-resistance to other classes of antibiotics.[7]

Experimental Protocols
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Determination of Minimum Inhibitory Concentration
(MIC)
MIC values were determined using the broth microdilution method according to the Clinical and

Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the test

compound are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized

bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits visible

bacterial growth.

LeuRS Enzyme Inhibition Assay
The inhibitory activity against LeuRS was assessed by measuring the aminoacylation of

tRNA(Leu) with [14C]-leucine. The reaction mixture contains the purified LeuRS enzyme,

tRNA(Leu), ATP, [14C]-leucine, and varying concentrations of the inhibitor. The reaction is

incubated and then quenched. The amount of [14C]-leucyl-tRNA(Leu) formed is quantified by

scintillation counting. The IC50 is the concentration of the inhibitor that reduces enzyme activity

by 50%.

Murine Catheter-Associated Urinary Tract Infection
(CAUTI) Model
Female mice are anesthetized, and a small piece of silicone catheter is implanted into the

bladder via the urethra. A standardized inoculum of P. aeruginosa is then instilled into the

bladder. Treatment with (R)-DS86760016 or a vehicle control is initiated at a specified time

post-infection and administered for a defined period. At the end of the treatment period, the

mice are euthanized, and the kidneys, bladder, and catheter are harvested, homogenized, and

plated to determine bacterial counts (CFU/organ or CFU/catheter).
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Figure 2: Workflow for the murine CAUTI model.
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Conclusion
(R)-DS86760016 is a promising novel benzoxaborole antibiotic with potent activity against

challenging Gram-negative pathogens, including multidrug-resistant strains. Its unique

mechanism of action, favorable pharmacokinetic profile, and lower propensity for resistance

development compared to earlier benzoxaboroles position it as a valuable candidate for further

clinical investigation. The data presented in this whitepaper underscore the potential of (R)-
DS86760016 to address the urgent unmet medical need for new treatments for serious Gram-

negative bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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